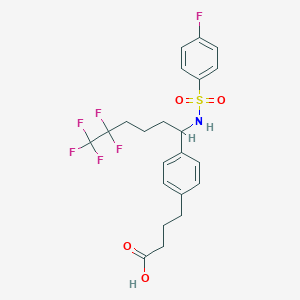

RS-601

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C22H23F6NO4S |

|---|---|

Molecular Weight |

511.5 g/mol |

IUPAC Name |

4-[4-[5,5,6,6,6-pentafluoro-1-[(4-fluorophenyl)sulfonylamino]hexyl]phenyl]butanoic acid |

InChI |

InChI=1S/C22H23F6NO4S/c23-17-10-12-18(13-11-17)34(32,33)29-19(4-2-14-21(24,25)22(26,27)28)16-8-6-15(7-9-16)3-1-5-20(30)31/h6-13,19,29H,1-5,14H2,(H,30,31) |

InChI Key |

ZCGGCPCQTKPOSS-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1CCCC(=O)O)C(CCCC(C(F)(F)F)(F)F)NS(=O)(=O)C2=CC=C(C=C2)F |

Origin of Product |

United States |

Foundational & Exploratory

ERAS-601 Mechanism of Action in Solid Tumors: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

ERAS-601 is a potent and selective, orally bioavailable, allosteric inhibitor of the protein tyrosine phosphatase SHP2 (Src homology region 2 domain-containing phosphatase-2). SHP2 is a critical signaling node that transduces signals from receptor tyrosine kinases (RTKs) to the RAS/MAPK pathway, a key cascade frequently dysregulated in human cancers. By locking SHP2 in an inactive conformation, ERAS-601 effectively blocks downstream signaling, leading to reduced cancer cell proliferation and tumor growth. Preclinical and early clinical data suggest that ERAS-601 holds promise as a monotherapy and in combination with other targeted therapies for the treatment of various solid tumors harboring specific genetic alterations.

Core Mechanism of Action

ERAS-601 is a non-receptor protein tyrosine phosphatase encoded by the PTPN11 gene. It plays a crucial role in the activation of the RAS/MAPK signaling pathway downstream of various RTKs.[1][2] Upon ligand binding, RTKs become phosphorylated, creating docking sites for adaptor proteins like Grb2, which in turn recruits the guanine nucleotide exchange factor SOS1. SHP2 is recruited to this complex and, through its phosphatase activity, is thought to dephosphorylate specific residues that relieve the autoinhibition of SOS1, leading to the exchange of GDP for GTP on RAS. GTP-bound RAS then activates the MAPK cascade (RAF-MEK-ERK), promoting cell proliferation, survival, and differentiation.

ERAS-601 is an allosteric inhibitor that binds to a pocket on SHP2, stabilizing it in a closed, inactive conformation.[3][4] This prevents the catalytic domain from accessing its substrates, thereby inhibiting its phosphatase activity. The ultimate effect is the suppression of RAS activation and the downregulation of the MAPK signaling pathway, as evidenced by the reduction of phosphorylated ERK (pERK).[5]

Preclinical Data

Biochemical and In Vitro Activity

ERAS-601 has demonstrated potent and selective inhibition of SHP2 in biochemical assays.

| Parameter | Value | Reference |

| Biochemical IC50 (Wild-Type SHP2) | 4.6 nM | [6] |

| Selectivity | Highly selective against a panel of over 300 kinases and 12 other phosphatases. | [6] |

In cellular assays, ERAS-601 has shown anti-proliferative activity in cancer cell lines with activating alterations in the RAS/MAPK pathway, including those with KRAS G12C and EGFR amplification.[6] While specific IC50 values for a broad panel of cell lines are not publicly available, the data suggests that ERAS-601 is most effective in tumors dependent on RTK signaling.

In Vivo Efficacy

ERAS-601 has demonstrated significant single-agent anti-tumor activity in various patient-derived xenograft (PDX) and cell-line derived xenograft (CDX) models of solid tumors.

| Tumor Model Type | Genetic Alterations | Dosing | Outcome | Reference |

| Multiple CDX and PDX models | EGFR, KRAS, BRAF Class III, NF1 LOF mutations | 10 mg/kg BID and 30 mg/kg QD | Significant tumor growth inhibition (TGI) | |

| NCI-H358 (NSCLC CDX) | KRAS G12C | Not specified | Inhibition of ERK1/2 phosphorylation and DUSP6 mRNA levels | |

| KYSE520 (Esophageal Squamous Cell Carcinoma CDX) | EGFR amplification | Dose-dependent | Inhibition of tumor growth and pERK levels | [5] |

Furthermore, preclinical studies have highlighted the synergistic potential of ERAS-601 in combination with other targeted agents. For instance, combination with KRAS G12C inhibitors (sotorasib, adagrasib) or the EGFR inhibitor cetuximab resulted in superior tumor growth inhibition compared to monotherapy in non-small cell lung cancer (NSCLC), colorectal cancer (CRC), and head and neck squamous cell carcinoma (HNSCC) models.[6]

Clinical Development

ERAS-601 is currently being evaluated in the multicenter, open-label, Phase 1/1b FLAGSHP-1 clinical trial (NCT04670679) in patients with advanced or metastatic solid tumors.[7] The study is assessing the safety, tolerability, pharmacokinetics, and preliminary anti-tumor activity of ERAS-601 as a monotherapy and in combination with other anti-cancer therapies, including the EGFR inhibitor cetuximab and the immune checkpoint inhibitor pembrolizumab.[7]

Preliminary results from the FLAGSHP-1 trial have been reported:

| Cohort | N | Key Findings | Reference |

| ERAS-601 + Cetuximab (Dose Escalation) | 15 | Maximum Tolerated Dose (MTD) determined to be 40 mg BID (3 weeks on, 1 week off). Treatment-related adverse events (TRAEs) at or below the MTD were primarily Grade 1 and 2. | [8] |

| ERAS-601 Monotherapy and Combination with Cetuximab in Chordoma | 13 | 1 partial response (PR) and 11 stable disease (SD), with 10 of the SD patients showing some tumor shrinkage. | [9] |

These early clinical findings suggest that ERAS-601 is generally well-tolerated and demonstrates encouraging preliminary activity in a heavily pre-treated patient population.

Experimental Protocols

Detailed experimental protocols for the preclinical evaluation of ERAS-601 are not fully available in the public domain. However, based on standard methodologies, the following outlines the likely approaches taken.

SHP2 Biochemical Assay (General Protocol)

A typical biochemical assay to determine the IC50 of an inhibitor against SHP2 would involve a fluorescence-based phosphatase assay.

-

Reagents : Recombinant full-length SHP2 protein, a phosphopeptide substrate (e.g., DiFMUP), and the test compound (ERAS-601).

-

Procedure :

-

SHP2 enzyme is incubated with varying concentrations of ERAS-601 in a suitable buffer.

-

The phosphopeptide substrate is added to initiate the reaction.

-

The enzyme reaction is allowed to proceed for a defined period at a specific temperature.

-

The reaction is stopped, and the fluorescence of the dephosphorylated product is measured using a plate reader.

-

-

Data Analysis : The fluorescence intensity is plotted against the inhibitor concentration, and the IC50 value is calculated using a suitable non-linear regression model.

Cell Viability/Proliferation Assay (General Protocol)

To assess the anti-proliferative effects of ERAS-601 on cancer cell lines, a colorimetric assay such as the MTT or a luminescence-based assay like CellTiter-Glo® is commonly used.

-

Cell Seeding : Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

-

Treatment : Cells are treated with a range of concentrations of ERAS-601 or vehicle control.

-

Incubation : The plates are incubated for a specified period (e.g., 72 hours).

-

Assay :

-

MTT Assay : MTT reagent is added to each well and incubated. The resulting formazan crystals are solubilized, and the absorbance is read on a plate reader.

-

CellTiter-Glo® Assay : A reagent that lyses the cells and measures ATP levels via a luciferase reaction is added, and luminescence is measured.

-

-

Data Analysis : The signal is normalized to the vehicle-treated control wells, and the IC50 values are calculated.

Western Blotting for pERK Analysis (General Protocol)

Western blotting is used to determine the effect of ERAS-601 on the phosphorylation status of downstream signaling proteins like ERK.

-

Cell Lysis : Cancer cells are treated with ERAS-601 for a specified time, then washed and lysed in a buffer containing protease and phosphatase inhibitors.

-

Protein Quantification : The protein concentration of the lysates is determined using a standard method (e.g., BCA assay).

-

SDS-PAGE and Transfer : Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a nitrocellulose or PVDF membrane.

-

Immunoblotting :

-

The membrane is blocked to prevent non-specific antibody binding.

-

The membrane is incubated with a primary antibody specific for phosphorylated ERK (p-ERK1/2).

-

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

The membrane is then stripped and re-probed with an antibody for total ERK1/2 as a loading control.

-

-

Detection : The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Xenograft Tumor Model Studies (General Protocol)

In vivo efficacy of ERAS-601 is evaluated using immunodeficient mice bearing human tumor xenografts.

-

Tumor Implantation : Human cancer cells or patient-derived tumor fragments are implanted subcutaneously into immunodeficient mice (e.g., nude or NSG mice).

-

Tumor Growth and Randomization : Tumors are allowed to grow to a palpable size, and mice are then randomized into treatment and control groups.

-

Treatment : Mice are treated with ERAS-601 (e.g., via oral gavage) at specified doses and schedules. The control group receives a vehicle.

-

Tumor Measurement : Tumor volume is measured regularly (e.g., twice weekly) using calipers.

-

Endpoint : The study is terminated when tumors in the control group reach a predetermined size or at a specified time point.

-

Data Analysis : Tumor growth curves are plotted, and metrics such as tumor growth inhibition (TGI) are calculated.

Visualizations

Signaling Pathway

References

- 1. Tyrosine phosphatase SHP2 inhibitors in tumor-targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Tyrosine phosphatase PTPN11/SHP2 in solid tumors - bull’s eye for targeted therapy? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Allosteric Inhibition of SHP2: Identification of a Potent, Selective, and Orally Efficacious Phosphatase Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Allosteric inhibition of SHP2 phosphatase inhibits cancers driven by receptor tyrosine kinases. - OAK Open Access Archive [oak.novartis.com]

- 5. aacrjournals.org [aacrjournals.org]

- 6. researchgate.net [researchgate.net]

- 7. ClinicalTrials.gov [clinicaltrials.gov]

- 8. A Dose Escalation/Expansion Study of ERAS-601 in Patients With Advanced or Metastatic Solid Tumors [clin.larvol.com]

- 9. Chordoma Foundation | Promising results emerge from clinical trial… [chordomafoundation.org]

ERAS-601: A Deep Dive into its Molecular Target and Signaling Pathway

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

ERAS-601 is a potent and selective, orally bioavailable, allosteric inhibitor of Src homology region 2 domain-containing phosphatase 2 (SHP2).[1][2][3] SHP2 is a non-receptor protein tyrosine phosphatase encoded by the PTPN11 gene that plays a critical role as a central transducer of signals from receptor tyrosine kinases (RTKs) to the RAS/mitogen-activated protein kinase (MAPK) signaling pathway.[1][2][3][4] By inhibiting SHP2, ERAS-601 effectively blocks a key node in a pathway frequently hyperactivated in various human cancers, demonstrating significant anti-tumor activity in preclinical models and promising preliminary results in clinical trials.[2][3] This technical guide provides a comprehensive overview of the molecular target, mechanism of action, and signaling pathway of ERAS-601, along with a summary of key preclinical and clinical data and relevant experimental methodologies.

The Molecular Target: SHP2

SHP2 is a ubiquitously expressed protein tyrosine phosphatase that is essential for the full activation of the RAS/MAPK cascade downstream of various RTKs, including EGFR, FGFR, and c-MET.[4] In its inactive state, the N-terminal SH2 domain of SHP2 blocks the catalytic phosphatase domain. Upon growth factor binding to an RTK, autophosphorylation of the receptor creates docking sites for the SH2 domains of SHP2. This binding induces a conformational change in SHP2, relieving the autoinhibition and activating its phosphatase activity.

Activated SHP2 dephosphorylates specific substrates, most notably the GAB1/2 and IRS1/2 docking proteins, which in turn promotes the recruitment and activation of guanine nucleotide exchange factors (GEFs) like SOS1.[2][3] GEFs facilitate the exchange of GDP for GTP on RAS, leading to the activation of the RAS/MAPK signaling cascade.[2][3] SHP2 is also implicated in immune checkpoint modulation through its involvement in programmed cell death 1 (PD-1)-mediated signal transduction.[1]

ERAS-601: Mechanism of Action

ERAS-601 is an allosteric inhibitor of SHP2.[2][3] It binds to a pocket on the SHP2 protein that is distinct from the active site, stabilizing the enzyme in its inactive conformation. This prevents the conformational change required for SHP2 activation, thereby inhibiting its phosphatase activity. By locking SHP2 in an inactive state, ERAS-601 effectively blocks the transduction of signals from upstream RTKs to RAS, leading to the suppression of the RAS/MAPK pathway.[1] This mechanism has been shown to inhibit the loading of active GTP-bound oncogenic RAS.[2][3]

The Modulated Signaling Pathway: RAS/MAPK

The RAS/MAPK pathway is a critical intracellular signaling cascade that regulates a wide range of cellular processes, including proliferation, differentiation, survival, and angiogenesis. Hyperactivation of this pathway due to mutations in genes such as KRAS, NRAS, BRAF, and EGFR is a hallmark of many cancers.

ERAS-601's inhibition of SHP2 leads to a downstream reduction in the phosphorylation of MEK and ERK1/2, the terminal kinases in the MAPK cascade.[1] The inhibition of ERK1/2 phosphorylation has been demonstrated in preclinical models.[2][3] Furthermore, a downstream target and negative feedback regulator of the pathway, Dual-Specificity Phosphatase 6 (DUSP6), is also impacted. Inhibition of the RAS/MAPK pathway by ERAS-601 leads to a decrease in DUSP6 mRNA levels.[2][3]

Quantitative Data Summary

The following tables summarize the key quantitative data available for ERAS-601 from preclinical and clinical studies.

Table 1: Preclinical Activity of ERAS-601

| Parameter | Value | Cell Lines/Models | Reference |

| Biochemical IC50 (SHP2) | 4.6 nM | Wild type SHP2 protein | [2][3][5][6][7] |

| Selectivity | No significant inhibition of 300 kinases and 12 other phosphatases | Panel of kinases and phosphatases | [2][3][5][6][7] |

| Tumor Growth Inhibition (TGI) | Significant TGI observed at 10 mg/kg BID and 30 mg/kg QD | Multiple RAS/MAPK-driven CDX and PDX models (EGFR, KRAS, BRAF Class III, and NF1LOF mutations) | [2] |

Table 2: Preliminary Clinical Trial Data (FLAGSHP-1, NCT04670679) in Chordoma Patients

| Parameter | ERAS-601 Monotherapy (n=2) | ERAS-601 + Cetuximab (n=11) | Reference |

| Partial Response (RECIST 1.1) | 0 | 1 | [8][9][10][11] |

| Stable Disease | 1 | 8 | [8][9][10] |

| Tumor Shrinkage (<30%) | Not reported | 7 of 8 with stable disease | [9][10] |

| Median Time on Combination Treatment | Not applicable | 5.06 months | [9][10] |

Experimental Protocols

Detailed experimental protocols for the key assays used to characterize ERAS-601 are outlined below. These are generalized protocols and may require optimization for specific cell lines or experimental conditions.

In Vitro SHP2 Inhibition Assay

-

Objective: To determine the biochemical potency (IC50) of ERAS-601 against SHP2.

-

Principle: A fluorescence-based assay measures the dephosphorylation of a synthetic phosphopeptide substrate by recombinant SHP2 enzyme.

-

Materials:

-

Recombinant human SHP2 protein

-

Phosphopeptide substrate (e.g., DiFMUP)

-

Assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 1 mM EDTA, 0.05% P-20, 1 mM DTT, pH 7.2)

-

ERAS-601 (or other test compounds) serially diluted in DMSO

-

384-well assay plates

-

Fluorescence plate reader

-

-

Procedure:

-

Add assay buffer to the wells of a 384-well plate.

-

Add serially diluted ERAS-601 or vehicle control (DMSO) to the wells.

-

Add recombinant SHP2 enzyme to the wells and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for compound binding.

-

Initiate the enzymatic reaction by adding the phosphopeptide substrate.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths.

-

Calculate the percent inhibition for each compound concentration relative to the vehicle control.

-

Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

-

Western Blotting for pERK1/2 Inhibition

-

Objective: To assess the effect of ERAS-601 on the phosphorylation of ERK1/2 in cancer cell lines.

-

Procedure:

-

Seed cancer cells in 6-well plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of ERAS-601 or vehicle control for a specified duration (e.g., 2, 6, or 24 hours).

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against p-ERK1/2 (Thr202/Tyr204), total ERK1/2, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Quantify the band intensities using densitometry software and normalize the p-ERK1/2 signal to total ERK1/2 and the loading control.

-

Quantitative Real-Time PCR (qRT-PCR) for DUSP6 mRNA Levels

-

Objective: To measure the effect of ERAS-601 on the expression of the downstream target gene DUSP6.

-

Procedure:

-

Treat cells with ERAS-601 as described for the Western blotting protocol.

-

Isolate total RNA from the cells using a commercial RNA extraction kit.

-

Assess the RNA quality and quantity using a spectrophotometer.

-

Synthesize cDNA from the RNA using a reverse transcription kit.

-

Perform qRT-PCR using a SYBR Green or TaqMan-based assay with primers specific for DUSP6 and a housekeeping gene (e.g., GAPDH or ACTB).

-

Analyze the data using the ΔΔCt method to determine the relative fold change in DUSP6 mRNA expression.

-

Clonogenic Assay

-

Objective: To evaluate the long-term effect of ERAS-601 on the proliferative capacity and survival of cancer cells.

-

Procedure:

-

Harvest and count cancer cells.

-

Seed a low density of cells (e.g., 200-1000 cells per well) in 6-well plates.

-

Allow the cells to attach for 24 hours.

-

Treat the cells with various concentrations of ERAS-601 or vehicle control.

-

Incubate the plates for 10-14 days, allowing colonies to form.

-

Fix the colonies with a methanol/acetic acid solution.

-

Stain the colonies with crystal violet.

-

Wash the plates and allow them to air dry.

-

Count the number of colonies (typically defined as >50 cells).

-

Calculate the surviving fraction for each treatment condition relative to the vehicle control.

-

In Vivo Xenograft Studies

-

Objective: To assess the anti-tumor efficacy of ERAS-601 in a living organism.

-

Procedure:

-

Culture human cancer cells to a sufficient number.

-

Harvest and resuspend the cells in a suitable medium (e.g., PBS or Matrigel).

-

Subcutaneously inject the cell suspension (e.g., 1-10 million cells) into the flank of immunocompromised mice (e.g., nude or SCID mice).

-

Monitor the mice for tumor formation.

-

Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Administer ERAS-601 orally at specified doses and schedules (e.g., 10 mg/kg BID or 30 mg/kg QD). The control group receives the vehicle.

-

Measure tumor volume (e.g., using calipers) and body weight regularly (e.g., 2-3 times per week).

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic marker analysis by Western blotting or immunohistochemistry).

-

Calculate the tumor growth inhibition (TGI) for the treatment groups compared to the control group.

-

References

- 1. Clonogenic Assay [en.bio-protocol.org]

- 2. ClinicalTrials.gov [clinicaltrials.gov]

- 3. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models [bio-protocol.org]

- 4. mcgillradiobiology.ca [mcgillradiobiology.ca]

- 5. Facebook [cancer.gov]

- 6. miltenyibiotec.com [miltenyibiotec.com]

- 7. A Dose Escalation/Expansion Study of ERAS-601 in Patients With Advanced or Metastatic Solid Tumors [clin.larvol.com]

- 8. Clonogenic Assay [bio-protocol.org]

- 9. Protocol to Improve Take and Growth of Mouse Xenografts with Cultrex BME | Bio-Techne [bio-techne.com]

- 10. Clonogenic assay of cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. LLC cells tumor xenograft model [protocols.io]

ERAS-601: A Technical Overview of Pharmacokinetics and Pharmacodynamics

For Researchers, Scientists, and Drug Development Professionals

ERAS-601 is an investigational, orally bioavailable, potent, and selective allosteric inhibitor of the protein tyrosine phosphatase SHP2 (Src homology region 2 domain-containing phosphatase 2).[1] SHP2 is a critical signaling node in the RAS/MAPK (mitogen-activated protein kinase) pathway, which is frequently hyperactivated in various human cancers.[1][2] By inhibiting SHP2, ERAS-601 aims to block oncogenic signaling and impede tumor growth.[1] This technical guide provides a comprehensive summary of the currently available public information on the pharmacokinetics and pharmacodynamics of ERAS-601 from preclinical and clinical studies.

Mechanism of Action

ERAS-601 is a small molecule allosteric inhibitor of wild-type SHP2.[1] SHP2 functions as a non-receptor protein tyrosine phosphatase that transduces signals from receptor tyrosine kinases (RTKs) to the RAS/MAPK cascade.[1] It achieves this by regulating guanine nucleotide exchange factors (GEFs), which facilitate the conversion of RAS from its inactive GDP-bound state to its active GTP-bound state. ERAS-601 binds to SHP2 and locks it in an inactive conformation, thereby preventing its signaling function. This leads to a reduction in RAS activation and subsequent downstream signaling through the MAPK pathway, as evidenced by the inhibition of ERK phosphorylation (pERK).[1]

Pharmacokinetics

ERAS-601 is an orally bioavailable compound.[2] Pharmacokinetic properties have been assessed in both preclinical models and in the Phase 1/1b FLAGSHP-1 clinical trial (NCT04670679).[3] While specific quantitative data from these studies are not yet publicly available, preliminary reports from the clinical trial suggest favorable pharmacokinetics.

Preclinical Pharmacokinetics

Detailed preclinical pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life in animal models have not been publicly disclosed.

Clinical Pharmacokinetics

The FLAGSHP-1 trial is evaluating the pharmacokinetics of ERAS-601 as a monotherapy and in combination with other agents, including the EGFR inhibitor cetuximab.[3]

Table 1: Summary of Clinical Pharmacokinetic Observations

| Parameter | Observation | Source |

| Drug-Drug Interaction | The pharmacokinetics of ERAS-601 and cetuximab in combination were reported to be generally comparable to historical monotherapy PK values, suggesting a lack of significant drug-drug interaction. | [4] |

| Dosing Regimen | The Maximum Tolerated Dose (MTD) for ERAS-601 in combination with cetuximab was determined to be 40 mg administered orally twice daily (BID) on a schedule of three weeks on, one week off. | [4] |

Note: Specific quantitative pharmacokinetic data (e.g., Cmax, Tmax, AUC, half-life) from the FLAGSHP-1 trial are not yet publicly available.

Pharmacodynamics

The pharmacodynamic effects of ERAS-601 have been characterized by its on-target inhibition of the RAS/MAPK pathway.

Preclinical Pharmacodynamics

In preclinical studies, ERAS-601 has demonstrated potent and selective inhibition of SHP2.

Table 2: Preclinical In Vitro Activity of ERAS-601

| Assay | Result | Source |

| Biochemical IC50 (Wild-type SHP2) | 4.6 nM | [1] |

Pharmacodynamic markers such as phosphorylated ERK (pERK) and Dual Specificity Phosphatase 6 (DUSP6), a downstream target and negative feedback regulator of the ERK pathway, have been assessed to confirm target engagement and pathway inhibition. Preclinical data indicates that ERAS-601 leads to a reduction in pERK levels.

Clinical Pharmacodynamics

The FLAGSHP-1 trial includes the assessment of pharmacodynamic markers to evaluate the extent of target engagement in patients. This involves the analysis of pERK inhibition in peripheral blood mononuclear cells (PBMCs) or tumor tissue.[3] Quantitative data from these assessments are not yet publicly available.

Experimental Protocols

Detailed, specific experimental protocols for the studies on ERAS-601 have not been made public. The following sections describe generalized methodologies that are standard in the field and are likely representative of the types of experiments conducted.

In Vitro Biochemical Assay (Generalized)

The inhibitory activity of ERAS-601 on SHP2 was likely determined using a biochemical assay. A typical protocol would involve incubating recombinant human SHP2 protein with a synthetic phosphopeptide substrate in the presence of varying concentrations of ERAS-601. The rate of phosphate release would be measured, and the IC50 value calculated as the concentration of ERAS-601 that results in 50% inhibition of enzyme activity.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. ClinicalTrials.gov [clinicaltrials.gov]

- 4. Erasca Presents Promising Initial Phase 1b Dose Escalation Data from FLAGSHP-1 for ERAS-601 Plus Cetuximab in Patients with Advanced Solid Tumors at the 2023 AACR Annual Meeting – Erasca [investors.erasca.com]

The Role of SHP2 in Cancer Progression and the Therapeutic Potential of ERAS-601: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the critical role of the protein tyrosine phosphatase SHP2 in cancer progression and the development of ERAS-601, a potent and selective allosteric SHP2 inhibitor. This document details the molecular mechanisms of SHP2 signaling, the preclinical and clinical data for ERAS-601, and comprehensive experimental protocols for key assays in SHP2-targeted drug discovery.

The Central Role of SHP2 in Oncogenic Signaling

Src homology-2 domain-containing protein tyrosine phosphatase 2 (SHP2), encoded by the PTPN11 gene, is a non-receptor protein tyrosine phosphatase that is ubiquitously expressed and plays a crucial, positive regulatory role in multiple signaling pathways essential for cell growth, proliferation, differentiation, and survival.[1][2][3][4] Dysregulation of SHP2 activity, through either activating mutations or overexpression, is a key driver in the pathogenesis of a wide range of human cancers, including non-small cell lung cancer (NSCLC), breast cancer, colorectal cancer, and certain leukemias.[4][5][6]

SHP2 acts as a central signaling node downstream of various receptor tyrosine kinases (RTKs).[1][7] Upon growth factor binding and RTK activation, SHP2 is recruited to phosphorylated docking proteins, leading to a conformational change that activates its phosphatase domain. Activated SHP2 then dephosphorylates specific substrates, which paradoxically leads to the sustained activation of downstream pro-oncogenic pathways, most notably the RAS-mitogen-activated protein kinase (MAPK) pathway.[8][9] SHP2 is essential for the full activation of RAS, a critical proto-oncogene frequently mutated in cancer.[8]

Beyond the RAS-MAPK pathway, SHP2 is also implicated in the regulation of the PI3K-AKT and JAK-STAT signaling cascades, further highlighting its multifaceted role in cancer progression.[2][3][10] Moreover, SHP2 plays a significant role within the tumor microenvironment by modulating immune responses. It is involved in the PD-1 signaling pathway in T-cells, contributing to immune suppression.[6] This dual role in promoting cancer cell-intrinsic proliferation and fostering an immunosuppressive microenvironment makes SHP2 a highly attractive therapeutic target in oncology.[6][11]

ERAS-601: A Potent and Selective Allosteric SHP2 Inhibitor

ERAS-601 is an orally bioavailable, potent, and selective allosteric inhibitor of SHP2.[1][8][12] It binds to a non-catalytic, allosteric pocket of SHP2, locking the enzyme in an auto-inhibited conformation.[1] This mechanism of action prevents the SHP2-mediated signaling that drives the activation of the RAS-MAPK pathway, thereby inhibiting the growth of cancer cells dependent on this pathway.[8][12]

Preclinical Profile of ERAS-601

Preclinical studies have demonstrated that ERAS-601 is a potent and selective inhibitor of wild-type SHP2 with significant anti-tumor activity in various cancer models.

Table 1: Preclinical Activity of ERAS-601

| Parameter | Value | Source(s) |

| Biochemical IC50 (Wild-Type SHP2) | 4.6 nM | [1][3][7][13] |

| Selectivity | No significant inhibition of over 300 other kinases and 12 other phosphatases. | [1][3][7][13] |

| Cellular Activity | Demonstrates anti-proliferative activity in cancer cell lines with KRAS mutations, BRAF Class III mutations, NF1 loss of function, and EGFR activation. | [1][4] |

| In Vivo Efficacy | Inhibits tumor growth in multiple RAS/MAPK-driven cell-derived xenograft (CDX) and patient-derived xenograft (PDX) models. | [1][4] |

ERAS-601 has shown synergistic anti-tumor activity when combined with other targeted therapies. For instance, in preclinical models, the combination of ERAS-601 with KRAS G12C inhibitors or the EGFR antibody cetuximab resulted in superior tumor growth inhibition compared to monotherapy.[3][4][13]

Clinical Development of ERAS-601: The FLAGSHP-1 Trial

ERAS-601 is being evaluated in the Phase 1/1b FLAGSHP-1 clinical trial (NCT04670679) as a monotherapy and in combination with other anti-cancer agents in patients with advanced solid tumors.[5]

Preliminary results from the FLAGSHP-1 study have demonstrated a manageable safety profile and encouraging preliminary anti-tumor activity.

Table 2: Preliminary Clinical Data for ERAS-601 in Chordoma Patients (FLAGSHP-1)

| Parameter | ERAS-601 Monotherapy (n=2) | ERAS-601 + Cetuximab (n=9) | Source(s) |

| Best Overall Response (RECIST 1.1) | 1 Stable Disease (SD) | 1 Partial Response (PR), 8 Stable Disease (SD) | [2] |

| Tumor Shrinkage | - | 7 of 8 patients with SD showed some tumor shrinkage. | [2] |

| Median Time on Combination Treatment | - | 5.06 months | [2] |

Table 3: Common Treatment-Emergent Adverse Events (TEAEs) for ERAS-601 + Cetuximab in Chordoma Patients

| Adverse Event | Grade | Frequency | Source(s) |

| Dermatitis Acneiform | 3 | 2 patients | [2] |

| Skin Infection | 3 | 1 patient | [2] |

| Other Common TEAEs (>20%) | 1-2 | >20% of patients | [2] |

Note: Other common TEAEs included paronychia, dry skin, skin fissures, diarrhea, nausea, vomiting, stomatitis, peripheral edema, fatigue, thrombocytopenia, and AST elevation.

Preliminary monotherapy data from the FLAGSHP-1 trial in patients with RAS/MAPK-altered non-colorectal solid tumors have also shown promising signals of activity.

Table 4: Preliminary Monotherapy Response to ERAS-601 in RAS/MAPK-Altered Non-CRC Solid Tumors

| Patient Population | Response Rate (Confirmed + Unconfirmed PRs) | Source(s) |

| RAS/MAPK-Altered Non-CRC Solid Tumors | 23% (6/26) | [5] |

| BRAF-Driven Non-CRC Solid Tumors (subset) | 44% (4/9) | [5] |

Signaling Pathways and Experimental Workflows

Key Signaling Pathways Involving SHP2

The following diagrams illustrate the central role of SHP2 in key oncogenic signaling pathways.

Caption: SHP2 in the RAS/MAPK Signaling Pathway.

Experimental Workflows

The following diagrams outline the workflows for key experiments in the evaluation of SHP2 inhibitors.

Caption: Workflow for SHP2 Biochemical Inhibition Assay.

Caption: Workflow for Cellular Proliferation Assay.

Caption: Workflow for Western Blot Analysis of pERK.

Detailed Experimental Protocols

SHP2 Biochemical Inhibition Assay

This protocol is for determining the in vitro inhibitory activity of compounds against full-length human SHP2.

-

Materials:

-

Full-length recombinant human SHP2 protein

-

Dually phosphorylated IRS-1 peptide (phosphopeptide activator)

-

6,8-Difluoro-4-methylumbelliferyl phosphate (DiFMUP) substrate

-

Assay Buffer: 50 mM Bis-Tris (pH 6.0), 50 mM NaCl, 5 mM DTT, 0.01% Tween-20

-

ERAS-601

-

384-well black microplates

-

Fluorescence plate reader

-

-

Procedure:

-

Prepare a working solution of SHP2 enzyme at a final concentration of 0.5 nM in the assay buffer.

-

To activate the full-length SHP2, pre-incubate the enzyme with the dually phosphorylated IRS-1 peptide at a final concentration of 500 nM for 20 minutes at room temperature.

-

Prepare serial dilutions of ERAS-601 in DMSO and then dilute further in the assay buffer.

-

Add the diluted ERAS-601 or DMSO (vehicle control) to the wells of a 384-well plate.

-

Add the pre-activated SHP2 enzyme solution to the wells and incubate for 15 minutes at room temperature.

-

Initiate the enzymatic reaction by adding DiFMUP substrate to a final concentration equal to its Km value.

-

Immediately begin kinetic measurement of fluorescence intensity (Excitation: 355 nm, Emission: 460 nm) every minute for 30-60 minutes.

-

Calculate the rate of reaction (slope of the linear portion of the fluorescence versus time curve).

-

Determine the percent inhibition for each concentration of ERAS-601 relative to the vehicle control.

-

Plot the percent inhibition against the logarithm of the ERAS-601 concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Cellular Proliferation Assay

This protocol describes a method to assess the effect of ERAS-601 on the proliferation of cancer cell lines.

-

Materials:

-

Cancer cell line of interest (e.g., NCI-H358)

-

Complete cell culture medium

-

ERAS-601

-

CellTiter-Glo® Luminescent Cell Viability Assay reagent

-

96-well white, clear-bottom tissue culture plates

-

Luminometer

-

-

Procedure:

-

Trypsinize and count cells. Seed 1,000-5,000 cells per well in 90 µL of complete medium in a 96-well plate.

-

Allow cells to adhere overnight in a humidified incubator (37°C, 5% CO2).

-

Prepare a 10-point serial dilution of ERAS-601 in complete medium.

-

Add 10 µL of the diluted ERAS-601 or vehicle control to the appropriate wells.

-

Incubate the plate for 72 hours.

-

Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

-

Add 100 µL of CellTiter-Glo® reagent to each well.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a plate-reading luminometer.

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells.

-

Plot the percent viability against the logarithm of the ERAS-601 concentration and fit the data to determine the cellular IC50 value.

-

In Vivo Tumor Xenograft Study

This protocol provides a general framework for evaluating the anti-tumor efficacy of ERAS-601 in a mouse xenograft model.

-

Materials:

-

Athymic nude mice (6-8 weeks old)

-

Cancer cell line of interest (e.g., KYSE-520) mixed with Matrigel

-

ERAS-601 formulated for oral gavage

-

Vehicle control

-

Calipers

-

-

Procedure:

-

Subcutaneously implant 5 x 10^6 cancer cells in the flank of each mouse.

-

Monitor tumor growth regularly using calipers.

-

When tumors reach an average volume of 100-200 mm³, randomize the mice into treatment groups (e.g., vehicle control, ERAS-601 at various doses).

-

Administer ERAS-601 or vehicle control daily via oral gavage.

-

Measure tumor volume and body weight 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.

-

Continue treatment for a predetermined period (e.g., 21-28 days) or until tumors in the control group reach a specified size.

-

At the end of the study, euthanize the mice and excise the tumors for pharmacodynamic analysis (e.g., Western blot for pERK).

-

Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control group.

-

Pharmacodynamic Western Blot for pERK

This protocol is for assessing the inhibition of MAPK pathway signaling in cells or tumor tissue following treatment with ERAS-601.

-

Materials:

-

Cell or tumor lysates

-

Protein lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total ERK1/2

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) detection reagent

-

Imaging system

-

-

Procedure:

-

Prepare protein lysates from cells or tumor tissue treated with ERAS-601 or vehicle.

-

Determine protein concentration using a BCA assay.

-

Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane in blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the anti-phospho-ERK1/2 primary antibody overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

Apply ECL reagent and capture the chemiluminescent signal using an imaging system.

-

Strip the membrane and re-probe with the anti-total ERK1/2 antibody as a loading control.

-

Quantify the band intensities and normalize the pERK signal to the total ERK signal.

-

Conclusion

SHP2 is a validated and compelling target in oncology due to its central role in driving cancer cell proliferation and modulating the tumor immune microenvironment. ERAS-601 is a potent and selective allosteric SHP2 inhibitor that has demonstrated promising preclinical activity and a manageable safety profile with early signs of clinical efficacy in the FLAGSHP-1 trial. The continued clinical development of ERAS-601, both as a monotherapy and in combination with other targeted agents, holds the potential to provide a novel therapeutic option for patients with RAS/MAPK pathway-driven cancers. The experimental protocols and workflows detailed in this guide provide a comprehensive resource for researchers and drug developers in the field of SHP2-targeted cancer therapy.

References

- 1. erasca.com [erasca.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Erasca Presents Compelling Preclinical Data Supporting Clinical Development of Potentially Best-In-Class Programs ERAS-007, ERAS-601, and ERAS-3490 at 2022 AACR Annual Meeting – Erasca [investors.erasca.com]

- 5. Erasca Presents Promising Preliminary Phase 1/1b Monotherapy Data for ERAS-007 ERK and ERAS-601 SHP2 Inhibitors Supporting Ongoing and Future Combination Trials - BioSpace [biospace.com]

- 6. aacrjournals.org [aacrjournals.org]

- 7. aacrjournals.org [aacrjournals.org]

- 8. Facebook [cancer.gov]

- 9. Chordoma Foundation | Promising results emerge from clinical trial… [chordomafoundation.org]

- 10. A Dose Escalation/Expansion Study of ERAS-601 in Patients With Advanced or Metastatic Solid Tumors [clin.larvol.com]

- 11. erasca.com [erasca.com]

- 12. ClinicalTrials.gov [clinicaltrials.gov]

- 13. ascopubs.org [ascopubs.org]

Investigating the Antitumor Activity of ERAS-601 Monotherapy: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical and clinical investigations into the antitumor activity of ERAS-601 as a monotherapy. ERAS-601 is a potent and selective allosteric inhibitor of SHP2 (Src homology 2 domain-containing protein tyrosine phosphatase 2), a critical node in the RAS/MAPK signaling pathway.

Introduction: Targeting SHP2 with ERAS-601

SHP2, encoded by the PTPN11 gene, is a non-receptor protein tyrosine phosphatase that plays a crucial role in signal transduction downstream of multiple receptor tyrosine kinases (RTKs).[1] It functions as a key activator of the RAS/MAPK cascade, a pathway frequently dysregulated in human cancers.[1] By binding to and stabilizing SHP2 in its inactive conformation, allosteric inhibitors like ERAS-601 prevent its activation and subsequent signal propagation, thereby inhibiting the proliferation of cancer cells dependent on this pathway.[1][2]

ERAS-601 has been developed as a potent, selective, and orally bioavailable small molecule inhibitor of SHP2.[2] Preclinical studies have demonstrated its ability to inhibit tumor growth in models with various oncogenic drivers of the RAS/MAPK pathway, including mutations in EGFR, KRAS, BRAF (Class III), and loss of function in NF1.[1] This guide summarizes the key quantitative data, experimental methodologies, and underlying signaling pathways associated with ERAS-601 monotherapy.

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical and clinical evaluations of ERAS-601 monotherapy.

Table 1: Biochemical and In Vitro Activity of ERAS-601

| Parameter | Target | Value | Cell Lines | Assay Type |

| Biochemical IC₅₀ | Wild-Type SHP2 | 4.6 nM | N/A | Biochemical Assay |

| Cellular IC₅₀ | 2D/3D CellTiter-Glo | |||

| KRAS G12C | NCI-H358 | 21 nM | ||

| EGFR Amp | KYSE-520 | 25 nM | ||

| KRAS G12C | NCI-H2122 | 102 nM | ||

| KRAS G12S | A549 | 243 nM | ||

| BRAF Class III | NCI-H1666 | 13 nM | ||

| EGFR Exon 19 Del | HCC827 | 17 nM |

Data sourced from Erasca, Inc. AACR 2022 Poster Presentation.[1]

Table 2: In Vivo Antitumor Activity of ERAS-601 Monotherapy in Xenograft Models

| Model Type | Genetic Alteration | Number of Models with Significant TGI* | Dosing |

| CDX & PDX | KRAS mutant | 11 | 10 mg/kg BID & 30 mg/kg QD |

| CDX & PDX | EGFR mutant | 5 | 10 mg/kg BID & 30 mg/kg QD |

| CDX & PDX | BRAF mutant | 3 | 10 mg/kg BID & 30 mg/kg QD |

| CDX & PDX | NF1 LOF mutant | 4 | 10 mg/kg BID & 30 mg/kg QD |

| CDX & PDX | KRAS/NRAS/BRAF wildtype | 2 | 10 mg/kg BID & 30 mg/kg QD |

*Significant Tumor Growth Inhibition (TGI) relative to vehicle control (p-value < 0.05). CDX: Cell-Derived Xenograft; PDX: Patient-Derived Xenograft.[1]

Table 3: Preliminary Clinical Activity of ERAS-601 Monotherapy (FLAGSHP-1 Trial)

| Indication | Number of Patients | Dosing Regimen | Best Response |

| Advanced Chordoma | 2 | 40 mg BID (continuous) or 80 mg TIW | 1 patient with Stable Disease |

| Advanced Solid Tumor | 1 | Not specified | Confirmed Partial Response (BRAF Class III mutation) |

Data sourced from Gounder et al., 2024 and GlobeNewswire, 2022.[3][4]

Signaling Pathway and Experimental Workflow

ERAS-601 Mechanism of Action

ERAS-601 allosterically inhibits SHP2, which is activated by receptor tyrosine kinases (RTKs). This inhibition prevents the dephosphorylation of regulatory proteins, which in turn blocks the activation of the RAS-RAF-MEK-ERK signaling cascade. The diagram below illustrates this mechanism.

Caption: Mechanism of action of ERAS-601 in the RAS/MAPK pathway.

Generalized Experimental Workflow

The investigation of ERAS-601 monotherapy follows a standard drug development pipeline, from initial in vitro characterization to in vivo efficacy studies and clinical trials.

Caption: Generalized workflow for the investigation of ERAS-601 monotherapy.

Experimental Protocols

The following are representative protocols for key experiments used to evaluate the antitumor activity of SHP2 inhibitors like ERAS-601. These are generalized methodologies and may not reflect the exact protocols used in all cited studies.

In Vitro Cell Proliferation Assay (CellTiter-Glo®)

This assay determines the effect of ERAS-601 on the proliferation of cancer cell lines.

-

Cell Seeding: Cancer cell lines are seeded into 96-well plates at an appropriate density and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with a serial dilution of ERAS-601 or vehicle control (e.g., DMSO).

-

Incubation: Plates are incubated for a period of 3 to 5 days at 37°C in a humidified incubator with 5% CO₂.

-

Lysis and Luminescence Reading: CellTiter-Glo® reagent is added to each well to induce cell lysis and generate a luminescent signal proportional to the amount of ATP present, which is indicative of the number of viable cells.

-

Data Analysis: Luminescence is measured using a plate reader. The data is normalized to the vehicle control, and IC₅₀ values are calculated using non-linear regression analysis.

Western Blot for pERK Inhibition

This protocol assesses the pharmacodynamic effect of ERAS-601 on the RAS/MAPK pathway by measuring the phosphorylation of ERK.

-

Cell Treatment: Cells are plated and grown to 70-80% confluency, then treated with various concentrations of ERAS-601 for a specified time (e.g., 2-6 hours).

-

Cell Lysis: Cells are washed with ice-cold PBS and lysed using RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Protein concentration in the lysates is determined using a BCA assay.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies against phospho-ERK (pERK) and total ERK.

-

Detection: After incubation with a corresponding HRP-conjugated secondary antibody, the signal is detected using an enhanced chemiluminescence (ECL) substrate.

-

Analysis: Band intensities are quantified, and the pERK signal is normalized to the total ERK signal to determine the extent of pathway inhibition.

In Vivo Xenograft Tumor Growth Study

This protocol evaluates the antitumor efficacy of ERAS-601 in a mouse model.

-

Tumor Implantation: Human cancer cells (for CDX models) or patient-derived tumor fragments (for PDX models) are subcutaneously implanted into immunodeficient mice.

-

Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Mice are then randomized into treatment and vehicle control groups.

-

Drug Administration: ERAS-601 is administered orally at specified doses and schedules (e.g., 10 mg/kg BID or 30 mg/kg QD).

-

Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers.

-

Data Analysis: Tumor growth inhibition (TGI) is calculated by comparing the change in tumor volume in the treated groups to the vehicle control group. Statistical significance is determined using appropriate statistical tests.

Conclusion

ERAS-601 has demonstrated compelling antitumor activity as a monotherapy in preclinical models characterized by RAS/MAPK pathway activation. Its mechanism of action, centered on the potent and selective inhibition of SHP2, provides a strong rationale for its clinical development. While early clinical data for monotherapy is limited, it has shown signs of activity in heavily pretreated patients with advanced solid tumors. The primary focus of the ongoing clinical development for ERAS-601 has shifted towards combination therapies to overcome or prevent resistance to other targeted agents. Further investigation is warranted to identify specific patient populations that may derive the most benefit from ERAS-601 as a single agent.

References

ERAS-601: A Technical Overview of Early-Phase Clinical Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the early-phase clinical trial data for ERAS-601, a potent and selective allosteric inhibitor of SHP2 (Src homology region 2 domain phosphatase). ERAS-601 is being investigated as a monotherapy and in combination with other targeted agents for the treatment of advanced solid tumors driven by the RAS/MAPK signaling pathway. This document summarizes key clinical findings, details experimental protocols, and visualizes the underlying biological and clinical workflows.

Core Mechanism of Action

ERAS-601 is an orally bioavailable small molecule that targets SHP2, a non-receptor protein tyrosine phosphatase encoded by the PTPN11 gene.[1][2] SHP2 is a critical signaling node that transduces signals from receptor tyrosine kinases (RTKs) to the RAS/MAPK pathway.[2][3] By inhibiting SHP2, ERAS-601 prevents the dephosphorylation of downstream targets, thereby inhibiting the activation of the RAS-RAF-MEK-ERK signaling cascade.[4] This mechanism ultimately aims to suppress tumor cell proliferation and survival in cancers with hyperactivated RAS/MAPK signaling.[4] Preclinical studies have shown that ERAS-601 inhibits the loading of active GTP-bound oncogenic RAS and demonstrates anti-proliferative activity in various cancer cell line models.[2]

Clinical Development Program: The FLAGSHP-1 Trial

The primary clinical investigation of ERAS-601 is the Phase 1/1b FLAGSHP-1 trial (NCT04670679).[1][2] This first-in-human study is designed to evaluate the safety, tolerability, pharmacokinetics, and preliminary anti-tumor activity of ERAS-601 as a monotherapy and in combination with other therapies in patients with advanced or metastatic solid tumors.[5][6]

Experimental Protocols

The FLAGSHP-1 study employs a dose-escalation and dose-expansion design.[5]

Monotherapy Dose Escalation:

-

Objective: To determine the maximum tolerated dose (MTD) and/or recommended dose (RD) of ERAS-601 administered as a single agent.

-

Procedure: Patients with advanced or metastatic solid tumors receive sequentially ascending doses of ERAS-601 until the occurrence of unacceptable toxicity, disease progression, or withdrawal of consent.[5]

Combination Therapy Dose Escalation:

-

Objective: To determine the MTD and/or RD of ERAS-601 in combination with other anti-cancer agents, such as the EGFR inhibitor cetuximab.[5][6]

-

Procedure: Patients with advanced or metastatic solid tumors receive sequentially ascending doses of ERAS-601 in combination with a standard dose of the partner agent.[5] For the cetuximab combination, the MTD for ERAS-601 was determined to be 40 mg BID on a 3 weeks on, 1 week off schedule.[7]

Dose Expansion:

-

Objective: To further evaluate the safety, tolerability, and preliminary efficacy of ERAS-601 at the determined MTD/RD in specific patient populations with particular molecular alterations.[5]

Key Inclusion Criteria for Chordoma Cohort:

-

Histologically confirmed chordoma (not dedifferentiated or poorly differentiated).[8][9]

-

Progressive disease as defined by RECIST 1.1 (+20% change in tumor size between two scans within 9 months prior to enrollment).[8][9]

-

ECOG performance status of 0 or 1.[8]

-

Adequate organ function (hematologic, renal, and hepatic).[9][10]

Key Assessment:

-

Tumor response is evaluated according to the Response Evaluation Criteria in Solid Tumors (RECIST) 1.1.[11]

Quantitative Data Summary

Efficacy in Advanced Chordoma (FLAGSHP-1)

Data presented from a cohort of 13 patients with advanced chordoma who received ERAS-601, with 11 receiving it in combination with cetuximab, showed promising preliminary activity.[12]

| Treatment Group | Number of Patients | Partial Response (PR) | Stable Disease (SD) | Tumor Shrinkage <30% |

| ERAS-601 + Cetuximab | 11 | 1 | 10 | 10 |

| ERAS-601 Monotherapy | 2 | 0 | 1 | Not Reported |

Data as of July 2024.[12]

In the combination cohort, the median time on treatment was 5.06 months, with 8 out of 9 evaluable patients remaining on the study at the time of data cutoff.[3][11]

Safety and Tolerability: ERAS-601 in Combination with Cetuximab

The combination of ERAS-601 and cetuximab has demonstrated a manageable safety profile. The following table summarizes treatment-emergent adverse events (TEAEs) occurring in >20% of patients in the chordoma cohort of the FLAGSHP-1 trial.[3][11]

| Adverse Event | Grade 1-2 | Grade 3 |

| Dermatitis Acneiform | >20% | 2 patients |

| Paronychia | >20% | - |

| Dry Skin | >20% | - |

| Skin Fissures | >20% | - |

| Skin Infection | >20% | 1 patient |

| Diarrhea | >20% | - |

| Nausea | >20% | - |

| Vomiting | >20% | - |

| Stomatitis | >20% | - |

| Peripheral Edema | >20% | - |

| Fatigue | >20% | - |

| Thrombocytopenia | >20% | - |

| AST Elevation | >20% | - |

No patients discontinued therapy due to TEAEs related to ERAS-601.[3][11]

In a broader cohort of 15 patients with various advanced solid tumors from the dose-escalation phase of ERAS-601 in combination with cetuximab, the MTD of ERAS-601 was established at 40 mg BID (3 weeks on/1 week off).[6] All treatment-related adverse events (TRAEs) at or below the MTD were Grade 1 or 2.[6][7] Grade 3 or higher TRAEs, including Grade 4 hypokalemia and Grade 3 diarrhea and platelet count decrease, were observed only at a higher dose level (60 mg BID).[6]

Visualizations

Signaling Pathway of ERAS-601

Caption: Mechanism of action of ERAS-601 in the RAS/MAPK signaling pathway.

Experimental Workflow of the FLAGSHP-1 Trial

Caption: High-level overview of the FLAGSHP-1 clinical trial workflow.

References

- 1. researchgate.net [researchgate.net]

- 2. erasca.com [erasca.com]

- 3. ascopubs.org [ascopubs.org]

- 4. Facebook [cancer.gov]

- 5. ClinicalTrials.gov [clinicaltrials.gov]

- 6. aacrjournals.org [aacrjournals.org]

- 7. Erasca Presents Promising Initial Phase 1b Dose Escalation Data from FLAGSHP-1 for ERAS-601 Plus Cetuximab in Patients with Advanced Solid Tumors at the 2023 AACR Annual Meeting – Erasca [investors.erasca.com]

- 8. Facebook [cancer.gov]

- 9. PAN Foundation Trial Finder [trialfinder.panfoundation.org]

- 10. ClinicalTrials.gov [clinicaltrials.gov]

- 11. researchgate.net [researchgate.net]

- 12. Chordoma Foundation | Promising results emerge from clinical trial… [chordomafoundation.org]

Methodological & Application

Application Notes and Protocols for ERAS-601 in Cell Culture Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

ERAS-601 is a potent and selective allosteric inhibitor of SHP2 (Src homology region 2 domain-containing phosphatase 2), a non-receptor protein tyrosine phosphatase that plays a critical role in cell signaling pathways.[1][2] Encoded by the PTPN11 gene, SHP2 is a key transducer of signals from receptor tyrosine kinases (RTKs) to the RAS/MAPK (mitogen-activated protein kinase) pathway.[1][2] ERAS-601 inhibits the SHP2-dependent cycling of KRAS from its inactive GDP-bound state to the active GTP-bound state, thereby suppressing downstream signaling and inhibiting the proliferation of cancer cells with activating mutations in the RAS/MAPK pathway.[1][2]

These application notes provide detailed protocols for in vitro cell culture studies to evaluate the activity of ERAS-601, including its anti-proliferative effects and its impact on key signaling molecules.

Mechanism of Action

ERAS-601 allosterically binds to SHP2, stabilizing it in an inactive conformation. This prevents the dephosphorylation of SHP2 substrates, which are crucial for the activation of the RAS-RAF-MEK-ERK signaling cascade. The inhibition of this pathway leads to a reduction in the phosphorylation of ERK1/2 (pERK1/2) and the expression of downstream targets such as DUSP6, ultimately resulting in decreased cell proliferation and tumor growth.[3]

Data Presentation

Biochemical and Cellular Potency of ERAS-601

| Assay Type | Target | IC50 (nM) |

| Biochemical Assay | Wild-Type SHP2 | 4.6[1][2] |

Anti-proliferative Activity of ERAS-601 in Cancer Cell Lines

The anti-proliferative activity of ERAS-601 has been evaluated in a panel of human cancer cell lines harboring various mutations in the RAS/MAPK pathway. The half-maximal inhibitory concentration (IC50) values were determined using a 5-day CellTiter-Glo® cell viability assay.[3]

| Cell Line | Cancer Type | Key Mutation(s) | ERAS-601 IC50 (nM) |

| NCI-H358 | Non-Small Cell Lung Cancer | KRAS G12C | >1000 |

| KYSE-520 | Esophageal Squamous Cell Carcinoma | NRAS Q61R | ~500 |

| NCI-H2122 | Non-Small Cell Lung Cancer | KRAS G12C | 2,785 |

| SCC-15 | Head and Neck Squamous Cell Carcinoma | - | >1000 |

| HT115 | Colorectal Cancer | KRAS G13D | >1000 |

| Cal-27 | Head and Neck Squamous Cell Carcinoma | - | Not Reported |

Note: The provided IC50 values are approximate and may vary depending on experimental conditions. Some cell lines show limited sensitivity to ERAS-601 as a monotherapy.

Experimental Protocols

Cell Proliferation Assay (CellTiter-Glo®)

This protocol describes the determination of cell viability and proliferation upon treatment with ERAS-601 using the CellTiter-Glo® Luminescent Cell Viability Assay.

Materials:

-

Cancer cell lines of interest

-

ERAS-601

-

Complete cell culture medium

-

96-well opaque-walled microplates

-

CellTiter-Glo® Luminescent Cell Viability Assay kit

-

Luminometer

Protocol:

-

Cell Seeding:

-

Harvest and count cells.

-

Seed cells in a 96-well opaque-walled plate at a density of 2,000-5,000 cells per well in 100 µL of complete culture medium.

-

Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a serial dilution of ERAS-601 in complete culture medium at 2X the final desired concentrations.

-

Remove the medium from the wells and add 100 µL of the ERAS-601 dilutions to the respective wells. Include vehicle control wells (e.g., 0.1% DMSO).

-

Incubate the plate for 5 days at 37°C in a 5% CO2 incubator.

-

-

Cell Viability Measurement:

-

Equilibrate the CellTiter-Glo® reagent to room temperature.

-

Add 100 µL of CellTiter-Glo® reagent to each well.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a luminometer.

-

-

Data Analysis:

-

Subtract the background luminescence (medium only wells).

-

Normalize the data to the vehicle-treated control wells (representing 100% viability).

-

Plot the normalized data against the logarithm of the ERAS-601 concentration and fit a dose-response curve to determine the IC50 value.

-

Western Blot Analysis of pERK1/2 Inhibition

This protocol outlines the procedure for assessing the inhibition of ERK1/2 phosphorylation in cancer cells treated with ERAS-601.

Materials:

-

Cancer cell lines (e.g., Cal-27)

-

ERAS-601

-

Complete cell culture medium

-

6-well plates

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies: anti-pERK1/2 (Thr202/Tyr204), anti-total ERK1/2, and a loading control (e.g., anti-GAPDH or anti-β-actin)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Protocol:

-

Cell Treatment:

-

Seed cells in 6-well plates and grow to 70-80% confluency.

-

Treat the cells with various concentrations of ERAS-601 (e.g., 10 nM, 100 nM, 1 µM) for 6 hours. Include a vehicle control.

-

-

Protein Extraction:

-

Wash the cells with ice-cold PBS.

-

Lyse the cells in RIPA buffer on ice for 30 minutes.

-

Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C.

-

Collect the supernatant containing the protein.

-

-

Protein Quantification and Sample Preparation:

-

Determine the protein concentration using a BCA assay.

-

Normalize the protein concentrations and prepare samples with Laemmli buffer.

-

Boil the samples at 95°C for 5 minutes.

-

-

Western Blotting:

-

Separate the proteins by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (e.g., anti-pERK1/2) overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

Apply ECL substrate and visualize the bands using an imaging system.

-

-

Stripping and Re-probing:

-

To assess total ERK1/2 and the loading control, the membrane can be stripped and re-probed with the respective primary antibodies.

-

-

Data Analysis:

-

Quantify the band intensities using image analysis software.

-

Normalize the pERK1/2 signal to the total ERK1/2 signal and then to the loading control.

-

Quantitative Real-Time PCR (qRT-PCR) for DUSP6 mRNA Expression

This protocol details the measurement of DUSP6 mRNA levels, a downstream target of the RAS/MAPK pathway, following ERAS-601 treatment.

Materials:

-

Cancer cell lines (e.g., NCI-H358, KYSE-520)

-

ERAS-601

-

6-well plates

-

RNA extraction kit (e.g., RNeasy Kit)

-

cDNA synthesis kit

-

SYBR Green or TaqMan-based qPCR master mix

-

Primers for DUSP6 and a housekeeping gene (e.g., GAPDH, ACTB)

-

qPCR instrument

Protocol:

-

Cell Treatment and RNA Extraction:

-

Seed cells in 6-well plates and grow to 70-80% confluency.

-

Treat the cells with indicated concentrations of ERAS-601 for 24 hours.[3]

-

Harvest the cells and extract total RNA using an RNA extraction kit according to the manufacturer's instructions.

-

-

cDNA Synthesis:

-

Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.

-

-

qPCR:

-

Set up the qPCR reaction with the cDNA template, qPCR master mix, and specific primers for DUSP6 and the housekeeping gene.

-

Run the qPCR reaction in a real-time PCR instrument.

-

-

Data Analysis:

-

Calculate the cycle threshold (Ct) values.

-

Determine the relative expression of DUSP6 mRNA using the ΔΔCt method, normalizing to the housekeeping gene and relative to the vehicle-treated control.

-

Visualizations

Caption: ERAS-601 inhibits the SHP2-mediated activation of the RAS/MAPK pathway.

Caption: Workflow for determining cell viability using the CellTiter-Glo® assay.

Caption: Workflow for Western blot analysis of pERK1/2 inhibition.

References

Application Notes and Protocols for ERAS-601 in Animal Models of Cancer

For Researchers, Scientists, and Drug Development Professionals

Introduction

ERAS-601 is a potent and selective, orally bioavailable, allosteric inhibitor of SHP2 (Src homology region 2 domain-containing phosphatase 2), a non-receptor protein tyrosine phosphatase encoded by the PTPN11 gene.[1] SHP2 is a critical signaling node that transduces signals from receptor tyrosine kinases (RTKs) to the RAS/MAPK pathway.[1] Dysregulation of the RAS/MAPK pathway is a key driver in many human cancers.[2] ERAS-601 inhibits SHP2-mediated signaling, leading to the suppression of the MAPK pathway and subsequent inhibition of tumor cell growth.[2][1] Preclinical studies have demonstrated the anti-tumor activity of ERAS-601 as a single agent and in combination with other targeted therapies in various cancer models.[1][3]

These application notes provide a summary of the preclinical data and detailed protocols for the administration of ERAS-601 in animal models of cancer, based on publicly available information.

Mechanism of Action

ERAS-601 allosterically inhibits the SHP2 protein, preventing its activation. This in turn inhibits the loading of active GTP-bound oncogenic RAS and downstream signaling through the MAPK pathway, as measured by the inhibition of ERK1/2 phosphorylation and DUSP6 mRNA levels.[1]

Data Presentation

Table 1: In Vitro Anti-proliferative Activity of ERAS-601

| Cell Line | Cancer Type | Key Mutation | IC50 (nM) |

| NCI-H358 | NSCLC | KRAS G12C | Data not publicly available |

| Other RAS/MAPK activated cell lines | Various | EGFR, KRAS, BRAF Class III, NF1LOF | Data not publicly available |

| NSCLC: Non-Small Cell Lung Cancer. Data on specific IC50 values from publicly available sources is limited. ERAS-601 has demonstrated anti-proliferative activity across a panel of human cancer cell lines with oncogenic alterations in the RAS/MAPK pathway.[1] |

Table 2: In Vivo Anti-tumor Activity of ERAS-601 in Xenograft Models

| Xenograft Model | Cancer Type | Key Mutation(s) | Dosing Regimen | Outcome |

| NCI-H358 (CDX) | NSCLC | KRAS G12C | 10 mg/kg BID, Oral | Significant tumor growth inhibition |

| NCI-H358 (CDX) | NSCLC | KRAS G12C | 30 mg/kg QD, Oral | Significant tumor growth inhibition |

| Multiple CDX & PDX | Various | KRAS mutant (11 models) | 10 mg/kg BID or 30 mg/kg QD, Oral | Significant tumor growth inhibition |

| Multiple CDX & PDX | Various | EGFR mutant (5 models) | 10 mg/kg BID or 30 mg/kg QD, Oral | Significant tumor growth inhibition |

| Multiple CDX & PDX | Various | BRAF Class III mutant (3 models) | 10 mg/kg BID or 30 mg/kg QD, Oral | Significant tumor growth inhibition |

| Multiple CDX & PDX | Various | NF1LOF mutant (4 models) | 10 mg/kg BID or 30 mg/kg QD, Oral | Significant tumor growth inhibition |

| Multiple CDX & PDX | Various | Triple wildtype (KRAS/NRAS/BRAF) (2 models) | 10 mg/kg BID or 30 mg/kg QD, Oral | Significant tumor growth inhibition |

| CDX: Cell-Derived Xenograft; PDX: Patient-Derived Xenograft; BID: Twice daily; QD: Once daily. Significant tumor growth inhibition was observed relative to vehicle control (p-value < 0.05).[1] |

Experimental Protocols

Protocol 1: In Vivo Efficacy Study in Xenograft Models

Objective: To evaluate the anti-tumor efficacy of ERAS-601 as a single agent in immunodeficient mice bearing human cancer xenografts.

Materials:

-

ERAS-601

-

Vehicle control (specific formulation not publicly detailed, but likely a standard vehicle such as 0.5% methylcellulose)

-

Immunodeficient mice (e.g., Nude, SCID, or NSG mice)

-

Human cancer cell lines (e.g., NCI-H358) or patient-derived tumor fragments

-

Matrigel (or other appropriate extracellular matrix)

-

Calipers for tumor measurement

-

Oral gavage needles

Workflow:

References

Application Notes and Protocols for ERAS-601 in Clinical Trials

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the dosage, administration, and experimental protocols for ERAS-601, a potent and selective allosteric inhibitor of SHP2, in clinical trial settings. The information is intended to guide researchers and clinicians in the design of future studies and the interpretation of clinical data.

Introduction to ERAS-601

ERAS-601 is an orally bioavailable small molecule inhibitor of protein tyrosine phosphatase, non-receptor type 11 (PTPN11), commonly known as SHP2.[1] SHP2 is a non-receptor protein tyrosine phosphatase that plays a crucial role in signal transduction downstream of multiple receptor tyrosine kinases (RTKs).[2] It is a key component of the RAS-mitogen-activated protein kinase (MAPK) signaling pathway, which is frequently dysregulated in various human cancers.[1][2] By inhibiting SHP2, ERAS-601 aims to block the signaling cascade that drives tumor cell proliferation and survival.[1] Preclinical studies have demonstrated the anti-tumor activity of ERAS-601 in various cancer models, and it is currently being evaluated in multiple clinical trials as both a monotherapy and in combination with other anti-cancer agents.

Dosage and Administration in Clinical Trials

ERAS-601 has been investigated in a range of doses and schedules in clinical trials, primarily in patients with advanced solid tumors. The following tables summarize the dosing regimens from key clinical trials.

Table 1: ERAS-601 Monotherapy Dosing Regimens

| Clinical Trial | Phase | Patient Population | Dosage and Schedule |

| FLAGSHP-1 (NCT04670679) | 1 | Advanced or Metastatic Solid Tumors | Dose escalation starting from 40 mg BID (continuous) and 80 mg TIW (three times a week)[3] |

| Phase 1b/2 in Chordoma (NCT06957327) | 1b/2 | Advanced and Progressing Chordoma | 40 mg BID, 3-weeks on, 1-week off (28-day cycle)[4][5] |

Table 2: ERAS-601 Combination Therapy Dosing Regimens

| Clinical Trial | Combination Agent | Phase | Patient Population | ERAS-601 Dosage and Schedule | Combination Agent Dosage and Schedule |

| FLAGSHP-1 (NCT04670679) | Cetuximab | 1b | Advanced or Metastatic Solid Tumors (including Chordoma) | 40 mg BID, 3-weeks on, 1-week off (28-day cycle)[3][6] | 500 mg/m² intravenously every 2 weeks[6] |

| HERKULES-1 | ERAS-007 (ERK1/2 inhibitor) | 1b | RAS/MAPK Pathway-Driven Cancers | Dose escalation to determine the recommended Phase 2 dose in combination. | Dose escalation to determine the recommended Phase 2 dose in combination. |

Signaling Pathway and Mechanism of Action

ERAS-601 targets the SHP2 protein, a critical node in the RAS/MAPK signaling pathway. The diagram below illustrates the mechanism of action of ERAS-601.

Caption: Mechanism of action of ERAS-601 in the RAS/MAPK signaling pathway.

Experimental Protocols

The following are representative protocols for key pharmacodynamic assays used to evaluate the biological activity of ERAS-601 in clinical trials.

Western Blot Analysis of Phospho-ERK1/2 (pERK1/2) in Tumor Biopsies

This protocol describes the measurement of pERK1/2 levels in tumor tissue, a direct downstream marker of RAS/MAPK pathway activation.

Caption: Workflow for pERK1/2 Western blot analysis in tumor biopsies.

Materials:

-

Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (5% BSA in TBST)

-

Primary antibodies: Rabbit anti-phospho-p44/42 MAPK (Erk1/2) (Thr202/Tyr204), Rabbit anti-p44/42 MAPK (Erk1/2)

-

Secondary antibody: HRP-linked Anti-rabbit IgG

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Protein Extraction: Homogenize frozen tumor tissue in ice-cold lysis buffer. Centrifuge to pellet cellular debris and collect the supernatant containing the protein lysate.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli buffer and separate by size on an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane in blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against pERK1/2 overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again before adding the chemiluminescent substrate.

-

-

Detection and Analysis: Acquire the chemiluminescent signal using an imaging system. Perform densitometry to quantify the pERK1/2 signal, normalizing to the total ERK1/2 signal.

Quantitative RT-PCR (qRT-PCR) for DUSP6 mRNA Expression in Peripheral Blood Mononuclear Cells (PBMCs)

This protocol outlines the measurement of DUSP6 mRNA, a transcriptional target of the RAS/MAPK pathway, in patient PBMCs.

Materials:

-

Ficoll-Paque for PBMC isolation

-

RNA extraction kit (e.g., RNeasy Kit)

-

Reverse transcription kit (e.g., High-Capacity cDNA Reverse Transcription Kit)

-

qPCR master mix (e.g., TaqMan Fast Advanced Master Mix)

-

Primers and probes for DUSP6 and a housekeeping gene (e.g., GAPDH)

Procedure:

-

PBMC Isolation: Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.

-

RNA Extraction: Extract total RNA from the isolated PBMCs using a commercial RNA extraction kit.

-

cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

-

qPCR:

-

Set up the qPCR reaction with the cDNA, qPCR master mix, and primers/probes for DUSP6 and the housekeeping gene.

-

Run the qPCR reaction on a real-time PCR system.

-

-

Data Analysis: Calculate the relative expression of DUSP6 mRNA using the ΔΔCt method, normalizing to the expression of the housekeeping gene.

Clinical Trial Design and Endpoints

The clinical development of ERAS-601 has involved several trial designs, including dose-escalation and expansion cohorts.

Caption: A generalized clinical trial design for ERAS-601.

Primary Objectives:

-

To determine the safety, tolerability, maximum tolerated dose (MTD), and/or recommended dose (RD) of ERAS-601 as a monotherapy and in combination with other therapies.

-

To characterize the pharmacokinetic (PK) profile of ERAS-601.

Secondary Objectives:

-

To evaluate the preliminary anti-tumor activity of ERAS-601, including objective response rate (ORR), duration of response (DoR), and disease control rate (DCR).

Exploratory Objectives:

-

To assess the pharmacodynamic effects of ERAS-601 on the RAS/MAPK pathway through biomarker analysis (e.g., pERK1/2, DUSP6).

-